![molecular formula C8H12O2SSi B13787532 3-Trimethylsilanyl-thiophene-2-carboxylic acid](/img/structure/B13787532.png)
3-Trimethylsilanyl-thiophene-2-carboxylic acid
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Overview
Description
3-Trimethylsilanyl-thiophene-2-carboxylic acid is an organosilicon compound with the molecular formula C8H12O2SSi. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trimethylsilyl group attached to the thiophene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trimethylsilanyl-thiophene-2-carboxylic acid typically involves the silylation of thiophene derivatives. One common method includes the reaction of thiophene-2-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Trimethylsilanyl-thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Materials Science
Optoelectronic Applications
3-Trimethylsilanyl-thiophene-2-carboxylic acid is part of a class of thiophene derivatives that are vital in the development of organic electronic devices. These materials are being investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs). The incorporation of trimethylsilanyl groups enhances the solubility and processability of the thiophene derivatives, which is crucial for device fabrication.
Table 1: Properties of Thiophene Derivatives in Optoelectronics
Compound | Solubility | Conductivity | Application |
---|---|---|---|
This compound | High | Moderate | OLEDs, OPVs, OFETs |
Terthiophenes | Moderate | High | Sensors, Photodetectors |
Poly(thiophene) | Low | Very High | Conductive Polymers |
Medicinal Chemistry
Biological Activity
Research has shown that thiophene derivatives, including this compound, exhibit significant biological activities. This compound has been studied for its potential as a pharmacological agent, particularly as an inhibitor of certain biological pathways.
Case Study: RORγt Inhibition
A study identified thiophene-based compounds as potent inhibitors of retinoic acid receptor-related orphan receptor gamma-t (RORγt), which plays a critical role in the differentiation of T-helper 17 cells. The ability to modulate this pathway has implications for autoimmune diseases and inflammatory conditions.
Table 2: Biological Activity of Thiophene Derivatives
Compound | Target Receptor | Activity Level | Reference |
---|---|---|---|
This compound | RORγt | High | |
Other thiophene derivatives | Various | Variable |
Environmental Science
Pesticide Development
The compound's structural characteristics make it suitable for developing environmentally friendly pesticides. Research indicates that thiophene derivatives can be designed to target specific pests while minimizing environmental impact.
Case Study: Eco-Toxicity Assessment
Studies have evaluated the eco-toxicity of thiophene-based pesticides, including those derived from this compound. These assessments are crucial for ensuring that new agricultural chemicals do not adversely affect non-target organisms.
Table 3: Eco-Toxicity Profiles of Thiophene Derivatives
Compound | Eco-Toxicity Level | Target Organism | Application |
---|---|---|---|
This compound | Low | Various insects | Pesticides |
Other thiophene derivatives | Moderate to High | Aquatic organisms | Herbicides |
Mechanism of Action
The mechanism of action of 3-Trimethylsilanyl-thiophene-2-carboxylic acid involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: Similar in structure but lacks the trimethylsilyl group.
Thiophene-2-carboxylic acid: The parent compound without any substituents on the thiophene ring.
Uniqueness
3-Trimethylsilanyl-thiophene-2-carboxylic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H12O2SSi |
---|---|
Molecular Weight |
200.33 g/mol |
IUPAC Name |
3-trimethylsilylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H12O2SSi/c1-12(2,3)6-4-5-11-7(6)8(9)10/h4-5H,1-3H3,(H,9,10) |
InChI Key |
SLTHJOXYAVFLMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(SC=C1)C(=O)O |
Origin of Product |
United States |
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